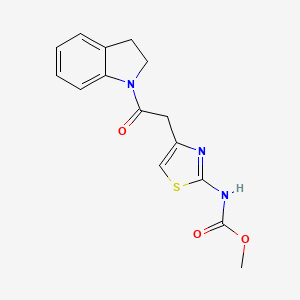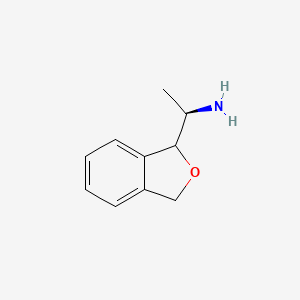![molecular formula C19H11ClF3N3O B2507491 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile CAS No. 338397-77-6](/img/structure/B2507491.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups such as chloro, trifluoromethyl, pyridinyl, phenylacetyl, and carbonitrile. These groups suggest potential reactivity and applications in various chemical syntheses and pharmaceutical research.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorinated and trifluoromethylated aromatic compounds with unsaturated carbonyl compounds, as seen in the synthesis of pyrazolo[3,4-b]pyridine derivatives . Another related synthesis involves the creation of a versatile intermediate, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which can react with bisnucleophiles to form trifluoromethylated N-heterocycles . Additionally, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline indicates the use of amino acids as starting materials for such compounds, which could be relevant for the synthesis of dipeptidyl peptidase IV inhibitors .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, which could provide insights into the structural aspects of similar trifluoromethylated compounds . The molecular packing of compounds like 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile involves loosely held dimers, which might suggest similar interactions in related molecules .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the cyclocondensation of alpha-aminonitriles with enones can lead to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles . Additionally, the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one resulted in a chromeno[2,3-b]pyridine derivative . These reactions highlight the potential for the compound to participate in similar synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the purity and yield of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile were determined, indicating high purity and suitability for large-scale production . The ADME properties of a chromeno[2,3-b]pyridine derivative were assessed, which could be relevant for understanding the pharmacokinetic properties of the compound .
科学的研究の応用
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures and reaction mechanisms. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, which further aided in proposing the reaction mechanism of similar compounds with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Characterization
The compound serves as a critical intermediate or building block in the synthesis of various chemical compounds. For instance, it's used in the synthesis of versatile intermediates for creating trifluoromethylated N-heterocycles (Channapur et al., 2019). Additionally, novel 2-arylpyrrole derivatives, including the chemical of interest, have been synthesized and characterized, showing significant insecticidal and acaricidal activities (Liu et al., 2012).
Biological Activities
The compound and its derivatives have been explored for their biological activities. A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies, as well as antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Junction Characteristics
Derivatives of the compound have been studied for their optical and junction characteristics. For example, two pyridine derivatives were characterized, and their optical functions, diode characteristics, and responses to light were analyzed, indicating potential applications in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylacetyl)pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O/c20-16-8-14(19(21,22)23)10-25-18(16)26-11-13(7-15(26)9-24)17(27)6-12-4-2-1-3-5-12/h1-5,7-8,10-11H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLNOGBGHVASKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)
